molecular formula C17H20ClNO2 B249106 N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE

N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE

Cat. No.: B249106
M. Wt: 305.8 g/mol
InChI Key: GGTQQSYZSJJXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 4-chlorophenethyl group and a 2,3-dimethoxybenzyl group attached to the nitrogen atom of the amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE typically involves the reaction of 4-chlorophenethylamine with 2,3-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can be compared with other phenethylamine derivatives, such as:

    N-(4-METHOXYPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE: Similar structure but with a methoxy group instead of a chloro group.

    N-(4-BROMOPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE: Similar structure but with a bromo group instead of a chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C17H20ClNO2/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13/h3-9,19H,10-12H2,1-2H3

InChI Key

GGTQQSYZSJJXKA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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